molecular formula C11H13NO2S B12601456 (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 647859-92-5

(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12601456
CAS No.: 647859-92-5
M. Wt: 223.29 g/mol
InChI Key: NNALLEVPAIAAHI-BMIGLBTASA-N
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Description

(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative characterized by:

  • A 4,5-dihydro-1,3-oxazole core, a five-membered heterocycle with one oxygen and one nitrogen atom.
  • A phenyl group at position 2 and an (S)-methanesulfinylmethyl substituent at position 2.
  • Stereochemical specificity: The (4R) configuration at the oxazole ring and (S) configuration at the sulfinyl group are critical for its reactivity and biological activity.

This compound is synthesized via mesylation (methanesulfonyl chloride reaction) of a precursor oxazole, followed by sulfinyl group introduction under controlled conditions . Its structural complexity makes it valuable in asymmetric catalysis and medicinal chemistry.

Properties

CAS No.

647859-92-5

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

(4R)-4-[[(S)-methylsulfinyl]methyl]-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H13NO2S/c1-15(13)8-10-7-14-11(12-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,15+/m1/s1

InChI Key

NNALLEVPAIAAHI-BMIGLBTASA-N

Isomeric SMILES

C[S@](=O)C[C@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CS(=O)CC1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cycloisomerization Reactions

Cycloisomerization reactions involve the transformation of propargylic amides into oxazoles through a series of cyclization and isomerization steps. This method has been noted for its efficiency and mild reaction conditions, making it suitable for synthesizing polysubstituted oxazoles.

Key Steps:

Erlenmeyer–Pochl Reaction

This classic reaction has been adapted for synthesizing various substituted oxazoles. It typically involves the reaction of an acyl derivative with an amine, followed by cyclization to form the oxazole ring.

Key Steps:

Detailed Synthetic Pathway for (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole

Synthesis via Methanesulfinyl Methylation

One proposed method for synthesizing (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole involves the methylation of a precursor compound using methanesulfinyl chloride.

Procedure:

  • Preparation of Precursor:

    • Start with 2-phenyl-4,5-dihydro-1,3-oxazole.
    • Treat with a base (e.g., sodium hydride) to deprotonate the nitrogen atom.
  • Methylation Reaction:

    • Add methanesulfinyl chloride to the deprotonated intermediate.
    • Stir under inert atmosphere at room temperature.
  • Isolation and Purification:

    • Quench the reaction with water.
    • Extract with an organic solvent (e.g., dichloromethane).
    • Purify using column chromatography.

Characterization Techniques

To confirm the successful synthesis of (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole, various characterization techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determine structural integrity and purity
Mass Spectrometry (MS) Confirm molecular weight and composition
Infrared Spectroscopy (IR) Identify functional groups present in the compound
X-ray Crystallography Provide detailed three-dimensional structure

Challenges and Considerations

The synthesis of chiral compounds such as (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole presents several challenges:

  • Selectivity: Achieving high enantiomeric excess can be difficult due to competing reactions.

  • Reagent Availability: Some reagents may be expensive or difficult to obtain in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The phenyl ring and oxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl and oxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl and oxazole rings can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in Catalysis

Vanadium-Oxazole Complexes

Ligands such as 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole (L1) and analogs are used in vanadium catalysts for ethylene polymerization. Key differences:

Property Target Compound L1-V Complex
Substituents (S)-Methanesulfinylmethyl at C4 Methyl at oxazole positions
Stereochemistry (4R) and (S)-sulfinyl Non-chiral or variable
Catalytic Activity Not reported High activity in ethylene-norbornene copolymerization

The methyl substituent position in ligands like L1-L3 significantly affects copolymer microstructure and catalyst performance .

(R,R)-t-Bu-BOX Derivatives

Compounds like 2,6-Bis[(4R)-4-(tert-butyl)-4,5-dihydro-2-oxazolyl]pyridine (CAS: 1012042-02-2) share the dihydrooxazole core but feature tert-butyl groups instead of sulfinylmethyl. These are used in asymmetric catalysis due to their rigid, bulky substituents .

Bioactive Analogs

LpxC Inhibitors

Early inhibitors like L-573655 and L-161240 (Merck) contain the 2-phenyl-4,5-dihydro-1,3-oxazole scaffold. Unlike the target compound, these lack sulfinyl groups and rely on phenyl and hydrophobic substituents for binding to bacterial enzymes .

Etoxazole (Pesticide)

rac-(4R)-4-(4-tert-Butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole (Etoxazole) is a commercial acaricide. Structural distinctions include:

  • Ethoxy and difluorophenyl groups instead of sulfinylmethyl.
  • Racemic mixture (non-chiral sulfinyl group).
  • High environmental stability and insecticidal activity .
Oxazole Core Formation

The target compound is synthesized via mesylation of a precursor oxazole (e.g., compound 11 in ), contrasting with:

  • HNO3@nano SiO2-catalyzed synthesis of 2-phenyl-4,5-dihydro-1,3-oxazole (9a) under solvent-free conditions at 90°C .
  • Isosorbide-derived oxazoles with tetrahydrofuro[3,4-d][1,3]dioxolane substituents, achieved in 46% yield via a three-step strategy .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Applications
Target Compound ~265 g/mol Sulfinylmethyl, phenyl Catalysis/drug design
Etoxazole 376.4 g/mol Ethoxy, difluorophenyl Agriculture
L1-V Complex Variable Methyl-oxazole Polymerization

Biological Activity

The compound (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S with a molecular weight of 318.39 g/mol. The structure features a five-membered oxazole ring fused with a phenyl group and a methanesulfinyl substituent.

Synthesis

The synthesis of oxazole derivatives typically involves the condensation of aldehydes or ketones with amino acids or amines in the presence of suitable catalysts. For (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole, the process may include:

  • Formation of the Oxazole Ring : Reaction between an appropriate phenyl-substituted amino acid and a sulfinic acid derivative.
  • Purification : The crude product is purified using chromatography techniques to isolate the desired compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxazole derivatives. The following table summarizes findings related to the antimicrobial activity of (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole and related compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Activity Type
(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazoleEscherichia coli32 µg/mLAntibacterial
(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazoleStaphylococcus aureus16 µg/mLAntibacterial
Related Oxazole DerivativeCandida albicans64 µg/mLAntifungal

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed lower MIC values compared to standard antibiotics like vancomycin and norfloxacin .

The antimicrobial mechanism of oxazoles often involves:

  • Disruption of Bacterial Cell Wall : Oxazoles can interfere with peptidoglycan synthesis.
  • Inhibition of Nucleic Acid Synthesis : Some derivatives may inhibit DNA gyrase or topoisomerase enzymes critical for bacterial replication .

Case Studies

A study conducted by Mermer et al. (2019) synthesized various oxazole derivatives and evaluated their antibacterial properties against resistant strains of bacteria. Among these, the compound (4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole demonstrated promising results against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential for further development as an antibiotic .

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